molecular formula C9H8N2O3 B12923771 (R)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

(R)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

Katalognummer: B12923771
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: UMTNMIARZPDSDI-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is a chiral compound with a unique structure that includes an imidazolidine ring and a hydroxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing ®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione involves the hot condensation of (R,S)-p-hydroxymandelic acid with urea in an acid medium . This method is characterized by the use of excess urea and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for ®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imidazolidine ring can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction of the imidazolidine ring may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the imidazolidine ring may influence the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: The enantiomer of the compound with similar structure but different chiral configuration.

    5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: The racemic mixture containing both ® and (S) enantiomers.

Uniqueness

®-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is unique due to its specific chiral configuration, which can influence its biological activity and interactions with other molecules

Eigenschaften

Molekularformel

C9H8N2O3

Molekulargewicht

192.17 g/mol

IUPAC-Name

(5R)-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H8N2O3/c12-6-3-1-5(2-4-6)7-8(13)11-9(14)10-7/h1-4,7,12H,(H2,10,11,13,14)/t7-/m1/s1

InChI-Schlüssel

UMTNMIARZPDSDI-SSDOTTSWSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@@H]2C(=O)NC(=O)N2)O

Kanonische SMILES

C1=CC(=CC=C1C2C(=O)NC(=O)N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.